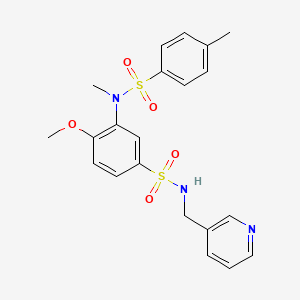![molecular formula C12H23NO4 B2595799 3-{[(Tert-butoxy)carbonyl]amino}-2-(propan-2-yl)butanoic acid CAS No. 1822613-03-5](/img/structure/B2595799.png)
3-{[(Tert-butoxy)carbonyl]amino}-2-(propan-2-yl)butanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-{[(Tert-butoxy)carbonyl]amino}-2-(propan-2-yl)butanoic acid is a synthetic organic compound with the molecular formula C11H21NO4. It is commonly used in organic synthesis and pharmaceutical research due to its unique structural properties and reactivity. The compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, which is often used to protect amine functionalities during chemical reactions.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[(Tert-butoxy)carbonyl]amino}-2-(propan-2-yl)butanoic acid typically involves the following steps:
Protection of the Amine Group: The starting material, an amino acid or amine, is reacted with tert-butoxycarbonyl anhydride (Boc2O) in the presence of a base such as triethylamine. This reaction forms the Boc-protected amine.
Formation of the Butanoic Acid Derivative: The Boc-protected amine is then subjected to further reactions to introduce the butanoic acid moiety. This can involve various organic transformations such as alkylation or acylation reactions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure high purity and yield.
化学反応の分析
Types of Reactions
3-{[(Tert-butoxy)carbonyl]amino}-2-(propan-2-yl)butanoic acid undergoes several types of chemical reactions, including:
Deprotection Reactions: The Boc protecting group can be removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA), to yield the free amine.
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the Boc-protected amine acts as a nucleophile.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the functional groups present and the reaction conditions.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid (TFA), hydrochloric acid (HCl)
Substitution: Alkyl halides, acyl chlorides
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, deprotection of the Boc group yields the free amine, while substitution reactions can introduce various alkyl or acyl groups.
科学的研究の応用
3-{[(Tert-butoxy)carbonyl]amino}-2-(propan-2-yl)butanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: It serves as a building block for the synthesis of peptide-based drugs and other therapeutic agents.
Industry: The compound is used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 3-{[(Tert-butoxy)carbonyl]amino}-2-(propan-2-yl)butanoic acid involves its ability to act as a protecting group for amines. The Boc group stabilizes the amine functionality during chemical reactions, preventing unwanted side reactions. Upon deprotection, the free amine can participate in further chemical transformations, making the compound a versatile tool in organic synthesis.
類似化合物との比較
Similar Compounds
- N-(tert-Butoxycarbonyl)-L-alanine
- N-(tert-Butoxycarbonyl)-L-valine
- N-(tert-Butoxycarbonyl)-L-leucine
Uniqueness
3-{[(Tert-butoxy)carbonyl]amino}-2-(propan-2-yl)butanoic acid is unique due to its specific structural features, including the presence of the isopropyl group and the butanoic acid moiety. These features confer distinct reactivity and stability, making it particularly useful in the synthesis of complex organic molecules.
特性
IUPAC Name |
3-methyl-2-[1-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]butanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23NO4/c1-7(2)9(10(14)15)8(3)13-11(16)17-12(4,5)6/h7-9H,1-6H3,(H,13,16)(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZBYZAYOBAYHGM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(C)NC(=O)OC(C)(C)C)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N1,N3-Dimethylbicyclo[1.1.1]pentane-1,3-diamine](/img/structure/B2595717.png)
![N-(3-methyl-1-(4-oxo-1-(p-tolyl)-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-1H-pyrazol-5-yl)cyclopentanecarboxamide](/img/structure/B2595718.png)
![1-((1,5-Dioxa-9-azaspiro[5.5]undecan-9-ylsulfonyl)methyl)-7,7-dimethylbicyclo[2.2.1]heptan-2-one](/img/structure/B2595719.png)
![N-{[4-(phenylsulfanyl)oxan-4-yl]methyl}cyclopentanecarboxamide](/img/structure/B2595723.png)
![5-((2-methyl-1H-benzo[d]imidazol-1-yl)methyl)-N-(thiophen-2-ylmethyl)furan-2-carboxamide](/img/structure/B2595724.png)
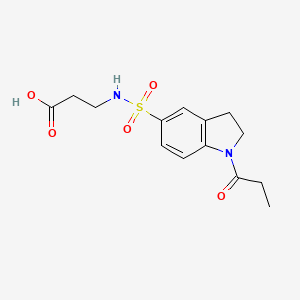
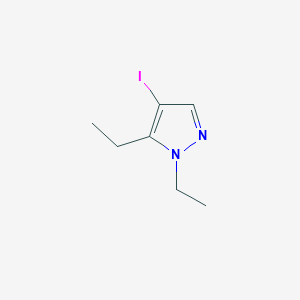
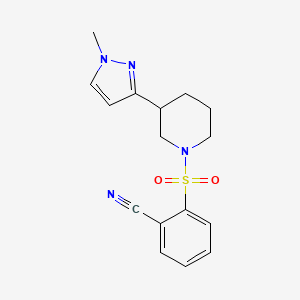
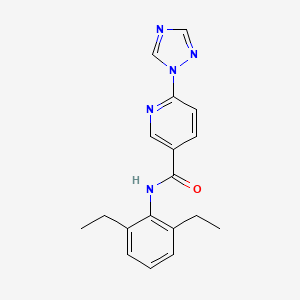

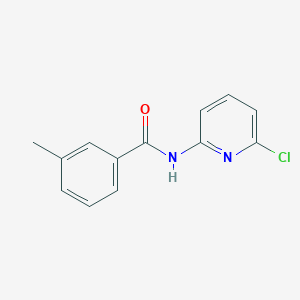
![2,3-Dimethoxy-11-phenylindeno[3,2-B]quinolin-10-one](/img/structure/B2595736.png)
![N-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}-2-methyl-2-(1H-1,2,4-triazol-1-yl)propanamide](/img/structure/B2595737.png)
